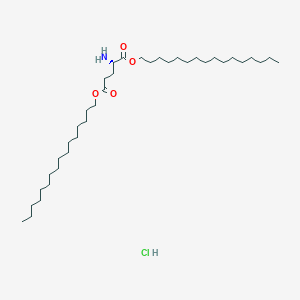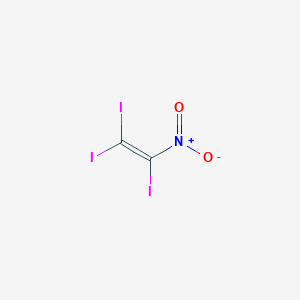
1,1,2-Triiodo-2-nitroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Triiodo-2-nitroethene is an organic compound with the molecular formula C2H2I3NO2 It is characterized by the presence of three iodine atoms and a nitro group attached to an ethene backbone
Métodos De Preparación
The synthesis of 1,1,2-Triiodo-2-nitroethene typically involves the iodination of nitroethene derivatives. One common method includes the reaction of 2-nitroethanol with iodine in the presence of a strong acid, such as sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the triiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1,2-Triiodo-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2-Triiodo-2-nitroethene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a radiocontrast agent due to the presence of iodine atoms.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,2-Triiodo-2-nitroethene involves its interaction with molecular targets through its nitro and iodine groups. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
1,1,2-Triiodo-2-nitroethene can be compared with other nitroethene derivatives, such as 1,1,2-Trichloro-2-nitroethene and 1,1,2-Tribromo-2-nitroethene. These compounds share similar structural features but differ in their halogen atoms. The presence of iodine in this compound imparts unique properties, such as higher molecular weight and different reactivity patterns, making it distinct from its chloro and bromo counterparts.
Propiedades
Número CAS |
86186-27-8 |
|---|---|
Fórmula molecular |
C2I3NO2 |
Peso molecular |
450.74 g/mol |
Nombre IUPAC |
1,1,2-triiodo-2-nitroethene |
InChI |
InChI=1S/C2I3NO2/c3-1(4)2(5)6(7)8 |
Clave InChI |
FOINFBWFWNIDNJ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(I)I)([N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



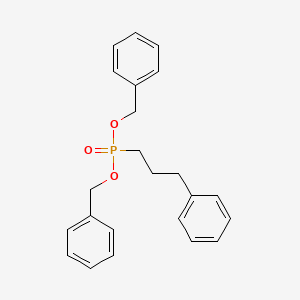

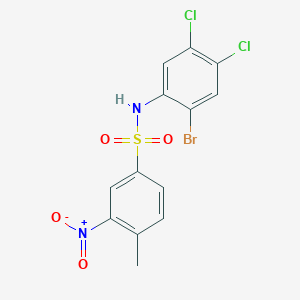
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)



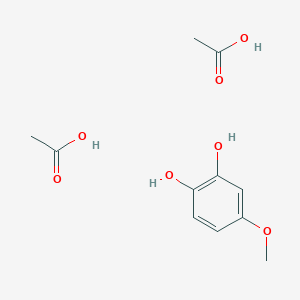
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
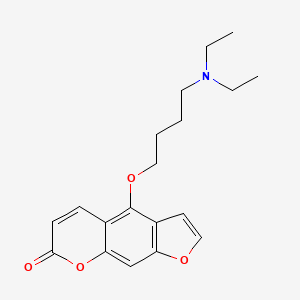
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
